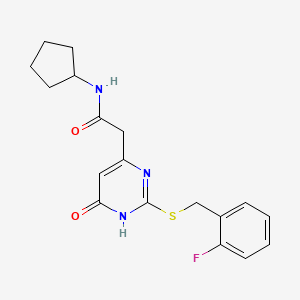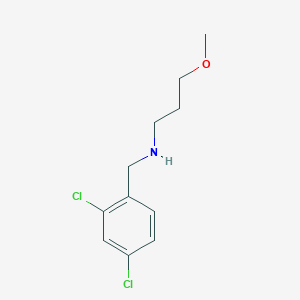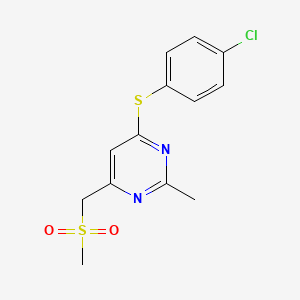![molecular formula C18H11Cl2NO4 B3009433 9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 882747-24-2](/img/structure/B3009433.png)
9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as FL118, which is a novel anticancer agent . It has been shown to target drug-resistant cancer stem-like cells and overcome treatment resistance of human pancreatic cancer .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 20-substituted (20S)-10,11-methylenedioxy-camptothecin coupled with 5-substituted uracils and other heterocyclic rings through glycine were synthesized . All the derivatives showed superior cytotoxic activities in vitro with IC50 values in the nanomolar range .Molecular Structure Analysis
The molecular structure of this compound is complex. The PubChem database provides a detailed molecular structure . The molecular formula is C6H4O3 and the molecular weight is 124.09 g/mol .Chemical Reactions Analysis
FL118 has been shown to bind to, dephosphorylate, and degrade the oncoprotein DDX5 (p68) to control c-Myc, survivin, and mutant Kras against colorectal and pancreatic cancer .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 124.09 g/mol, a topological polar surface area of 27.7 Ų, and a complexity of 212 .Aplicaciones Científicas De Investigación
Anticancer Potential
A study highlighted the synthesis of analogs of podophyllotoxins, including 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, with potential anticancer activity. This research demonstrated excellent yields, environmental friendliness, and significant implications for cancer treatment (Li, Lu, Yu, & Yao, 2015).
Synthesis and Chemical Properties
Another study focused on the synthesis of new scaffolds derived from γ-lactone-fused quinolin-4(1H)-ones, including the 9-(2,4-dichlorophenyl) compound. The research provided insights into efficient synthetic methods and potential applications in various fields (Labruère, Helissey, Desbène-Finck, & Giorgi-Renault, 2013).
Molecular Structure Analysis
Research on the conformational and configurational disorder in related compounds has been conducted, providing valuable information on the structural properties and stability of these compounds, which is essential for their application in various scientific fields (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Green Chemistry Approaches
A study demonstrated the eco-compatible synthesis of related compounds using green TiO2, emphasizing environmentally friendly production methods. This advancement is crucial for sustainable scientific research and applications (Bhardwaj, Singh, & Singh, 2019).
Synthesis under Solvent-Free Conditions
Research has also been conducted on the solvent-free synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. This approach highlights the importance of reducing solvent use in chemical syntheses, contributing to more sustainable practices in scientific research (Xiao-xi, 2015).
Direcciones Futuras
FL118 is a promising anticancer drug for further clinical development to effectively treat drug-resistant pancreatic cancer alone or in combination with other pancreatic cancer chemotherapeutic drugs . Future research could focus on improving the water solubility and reducing the adverse side effects of FL118 .
Propiedades
IUPAC Name |
8-(2,4-dichlorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO4/c19-8-1-2-9(11(20)3-8)16-10-4-14-15(25-7-24-14)5-12(10)21-13-6-23-18(22)17(13)16/h1-5,16,21H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFAXBQLGNOXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=C(C=C(C=C5)Cl)Cl)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-chlorobenzo[b]thiophen-5-amine](/img/structure/B3009351.png)




![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)
![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)



![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)

